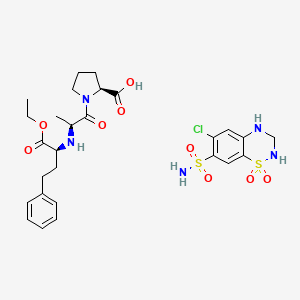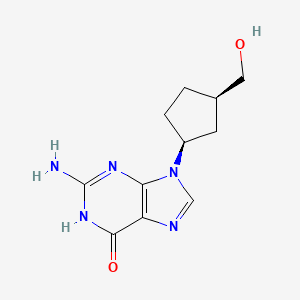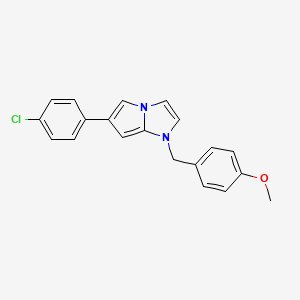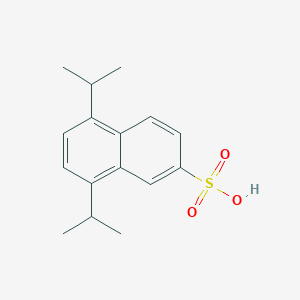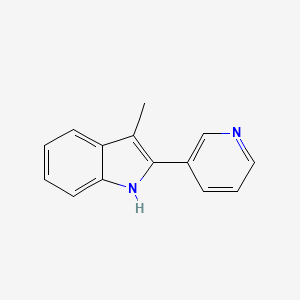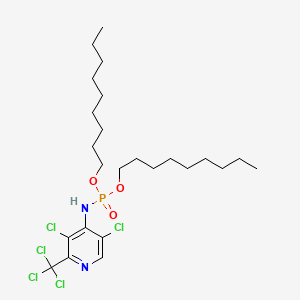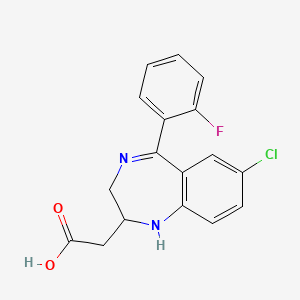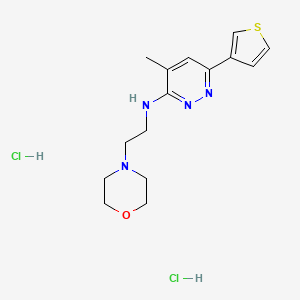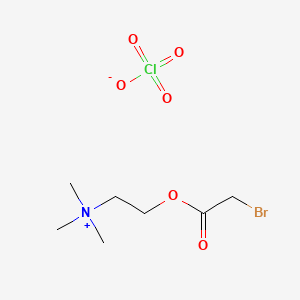
Ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate is a quaternary ammonium compound with a bromoacetyl group and a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate typically involves the reaction of N,N,N-trimethylethanaminium with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can modify the bromoacetyl group, potentially leading to the formation of ethanaminium derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiourea, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, usually in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with sodium borohydride produces a hydroxyl derivative.
Scientific Research Applications
Ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new biochemical assays.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cells or tissues.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate involves its interaction with cellular components. The bromoacetyl group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The quaternary ammonium group facilitates the compound’s interaction with cell membranes, potentially disrupting membrane integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, 2-((chloroacetyl)oxy)-N,N,N-trimethyl-, perchlorate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
Ethanaminium, 2-((iodoacetyl)oxy)-N,N,N-trimethyl-, perchlorate: Contains an iodoacetyl group, which can lead to different reactivity and applications.
Uniqueness
Ethanaminium, 2-((bromoacetyl)oxy)-N,N,N-trimethyl-, perchlorate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and potential biological activity. The perchlorate counterion also influences its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
20292-63-1 |
|---|---|
Molecular Formula |
C7H15BrClNO6 |
Molecular Weight |
324.55 g/mol |
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;perchlorate |
InChI |
InChI=1S/C7H15BrNO2.ClHO4/c1-9(2,3)4-5-11-7(10)6-8;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KHZKLCMOCNZYCG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



